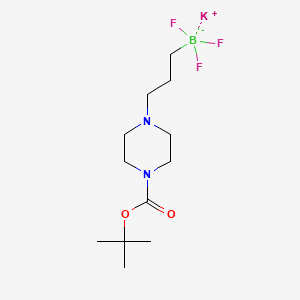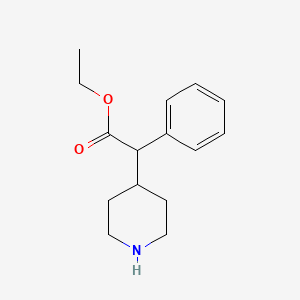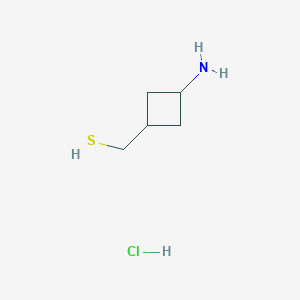
4,5,6-Trifluoroisoindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6-Trifluoroisoindoline is a fluorinated derivative of isoindoline, a heterocyclic compound
準備方法
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of isoindoline derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like platinum (II) complexes under visible light . Another approach involves the use of trifluoromethyl sulfonate (CF3SO2Na) under metal-free conditions, which selectively introduces the trifluoromethyl group to the desired position .
Industrial Production Methods: Industrial production of 4,5,6-Trifluoroisoindoline may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4,5,6-Trifluoroisoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroisoindoline oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
4,5,6-Trifluoroisoindoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and developing bioactive molecules.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and stability, making this compound a potential candidate for drug development.
作用機序
The mechanism by which 4,5,6-Trifluoroisoindoline exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can lead to alterations in protein function and signaling pathways, contributing to its biological activity .
類似化合物との比較
5-Fluoroisoindoline: A fluorinated isoindoline with a single fluorine atom.
4-Chloro-5,6,7-trifluoroisoindoline: A compound with both chlorine and fluorine substituents.
Uniqueness: 4,5,6-Trifluoroisoindoline is unique due to the specific positioning of the trifluoromethyl groups, which imparts distinct chemical and physical properties. Compared to other fluorinated isoindolines, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C8H6F3N |
|---|---|
分子量 |
173.13 g/mol |
IUPAC名 |
4,5,6-trifluoro-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H6F3N/c9-6-1-4-2-12-3-5(4)7(10)8(6)11/h1,12H,2-3H2 |
InChIキー |
HNYXQXFSANHSJL-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC(=C(C(=C2CN1)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


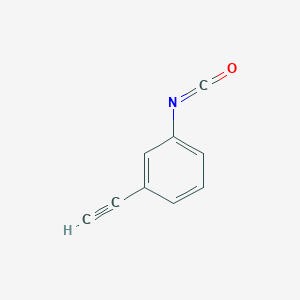
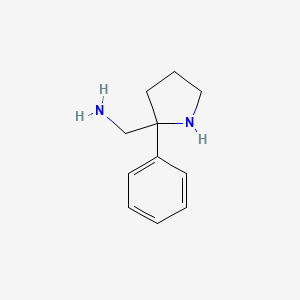
![(2R)-2-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]acetic acid](/img/structure/B13500724.png)

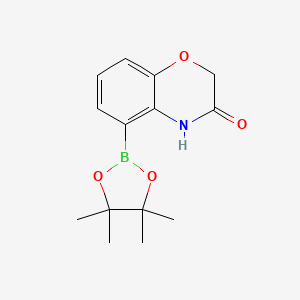
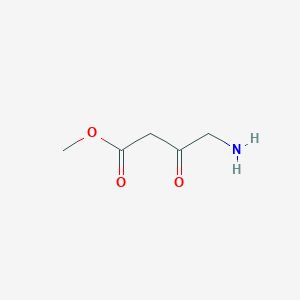

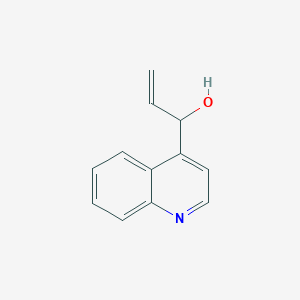

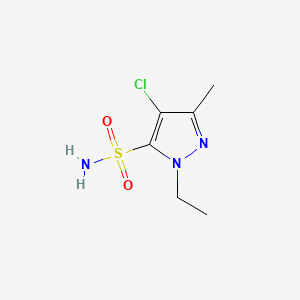
![Methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B13500777.png)
